

Application Notes and Protocols: Fmk-mea for RSK2 Inhibition

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Compound of Interest		
Compound Name:	Fmk-mea	
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These application notes provide a comprehensive guide to utilizing **Fmk-mea**, a potent and selective inhibitor of p90 Ribosomal S6 Kinase 2 (RSK2), for both in vitro and cellular assays. Detailed protocols and quantitative data are presented to facilitate experimental design and data interpretation.

Fmk, and its water-soluble derivative **Fmk-mea**, functions as an irreversible inhibitor of RSK1 and RSK2.[1][2] It specifically targets the C-terminal kinase domain (CTKD) through covalent modification, thereby preventing the autophosphorylation of Serine 386 (Ser386), a critical step in RSK2 activation.[1][3][4] This targeted action makes **Fmk-mea** a valuable tool for investigating the physiological and pathological roles of RSK2.

Quantitative Data: Inhibitory Potency of Fmk-mea

The inhibitory activity of **Fmk-mea** against RSK2 has been characterized in various experimental settings. The following table summarizes the key quantitative data for easy reference and comparison.



Assay Type	Parameter	Inhibitor	Concentrati on	Cell Line/Syste m	Notes
In Vitro Kinase Assay	IC50	Fmk	15 nM	Recombinant RSK2	Measures the concentration required to inhibit 50% of RSK2 kinase activity in a cell-free system.[1][5]
Cell-Based Assay	EC50	Fmk	~150 nM	HEK 293 Cells	Effective concentration for 50% inhibition of PMA-induced RSK2 Ser386 phosphorylati on.[3]
Cell-Based Assay	IC50	Fmk	200 nM	COS-7 Cells	Concentratio n for 50% inhibition of EGF-induced RSK2 Ser386 phosphorylati on.[6]

Experimental ProtocolsIn Vitro RSK2 Kinase Assay

This protocol outlines the methodology to determine the inhibitory effect of **Fmk-mea** on the kinase activity of recombinant RSK2 in a cell-free system.

Materials:



- Recombinant active RSK2 protein
- Recombinant active ERK2 protein
- Fmk-mea (or Fmk)
- Kinase assay buffer (e.g., 20 mM HEPES pH 8.0, 10 mM MgCl₂, 2 mM TCEP)
- ATP (including [y-32P]ATP)
- Peptide substrate for RSK2 C-terminal kinase domain (e.g., CTD-tide)
- Phosphocellulose paper discs
- · Phosphoric acid
- Scintillation counter

Procedure:

- Pre-incubation with ERK (Activation): To activate the C-terminal kinase domain, incubate purified recombinant RSK2 CTD proteins (500 nM) with active ERK (500 nM) in kinase assay buffer containing 200 μM ATP for 1 hour at 30°C.[2]
- Inhibitor Incubation: Add varying concentrations of **Fmk-mea** to the activated RSK2 enzyme and incubate for a predetermined period (e.g., 30-60 minutes) at room temperature to allow for covalent modification.
- Kinase Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate (e.g., 100 μ M CTD-tide) and [y-32P]ATP (5 μ Ci).[2]
- Reaction Incubation: Allow the reaction to proceed for 20 minutes at room temperature.
- Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper discs and immediately immerse them in phosphoric acid to stop the reaction.
- Washing: Wash the discs multiple times with phosphoric acid to remove unincorporated [y-³²P]ATP.

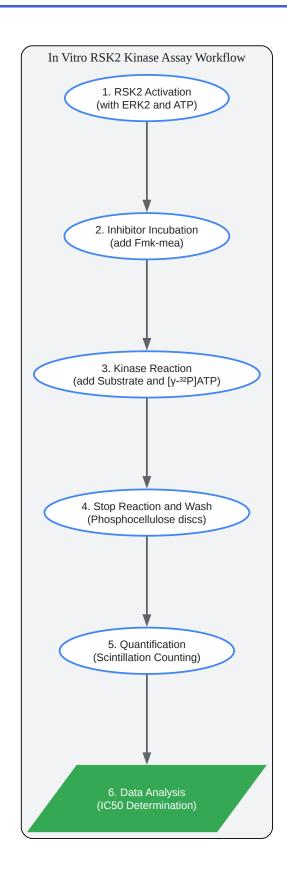
Methodological & Application





- Quantification: Measure the incorporated radioactivity on the discs using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each **Fmk-mea** concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value.





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Caption: Workflow for the in vitro RSK2 kinase assay.



Cell-Based Assay for RSK2 Inhibition

This protocol describes how to assess the efficacy of **Fmk-mea** in inhibiting RSK2 activity within a cellular context by measuring the phosphorylation of RSK2 at Ser386.

Materials:

- Cell line (e.g., HEK 293, COS-7, A549)
- · Cell culture medium and serum
- Fmk-mea
- Stimulating agent (e.g., Phorbol Myristate Acetate (PMA) or Epidermal Growth Factor (EGF))
- Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- SDS-PAGE equipment
- Western blot equipment
- Primary antibodies: anti-phospho-RSK2 (Ser386), anti-total RSK2
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

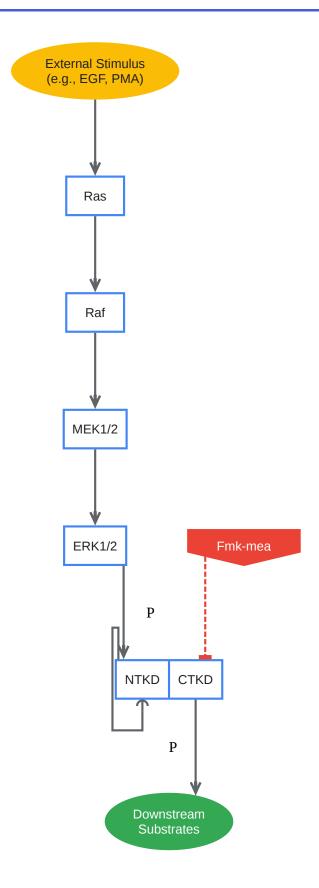
Procedure:

- Cell Culture: Plate cells and grow to a suitable confluency (e.g., 70-80%).
- Serum Starvation: Deprive the cells of serum for 2-4 hours to reduce basal kinase activity.[3]
- Inhibitor Treatment: Treat the cells with varying concentrations of **Fmk-mea** for 1 hour.[3] Include a vehicle-only control.



- Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., 0.1 μg/ml PMA for 30 minutes) to activate the RSK2 pathway.[3]
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody against phospho-RSK2 (Ser386).
 - Wash the membrane and then incubate with a secondary HRP-conjugated antibody.
 - Detect the signal using a chemiluminescent substrate.
- Data Analysis:
 - Strip the membrane and re-probe with an antibody for total RSK2 to ensure equal loading.
 - Quantify the band intensities for phospho-RSK2 and total RSK2.
 - Normalize the phospho-RSK2 signal to the total RSK2 signal.
 - Calculate the percentage of inhibition for each Fmk-mea concentration and determine the EC50/IC50 value.





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Caption: RSK2 activation pathway and the site of Fmk-mea inhibition.



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